Lipase-Catalyzed Polymerization Rate: 12-Membered Ring Outperforms Smaller Macrocyclic Lactones by an Order of Magnitude
In a direct comparative study of Novozym 435-catalyzed ring-opening polymerization, Oxacyclotridecan-2-one (12-dodecanolactone) exhibited an initial rate constant (k_obs) of 4.91 h⁻¹, compared to 0.38 h⁻¹ for 11-undecanolactone and 0.10 h⁻¹ for 10-decanolactone [1]. This represents a 12.9-fold increase over the 11-membered analog and a 49-fold increase over the 10-membered analog, despite all three lactones possessing nearly identical dipole moments (~1.9 D) [1]. The study further established that K_M values were independent of ring size, confirming that the observed rate differences stem from intrinsic ring strain and transannular interactions rather than altered enzyme affinity [1].
| Evidence Dimension | Initial rate constant (k_obs) for Novozym 435-catalyzed ring-opening polymerization |
|---|---|
| Target Compound Data | 4.91 h⁻¹ |
| Comparator Or Baseline | 11-undecanolactone: 0.38 h⁻¹; 10-decanolactone: 0.10 h⁻¹ |
| Quantified Difference | 12.9-fold higher than 11-undecanolactone; 49-fold higher than 10-decanolactone |
| Conditions | Novozym 435 lipase catalyst; solvent and temperature conditions as described in Macromolecules 2006, 39, 5021-5027 |
Why This Matters
For polymer chemists synthesizing polyesters via enzymatic ring-opening polymerization, the 12-membered ring confers a substantial kinetic advantage, reducing reaction time and improving process efficiency compared to 10- or 11-membered lactones.
- [1] Mee, L.H.T. van der; Helmich, F.A.; Bruijn, R. de; Vekemans, J.A.J.M.; Palmans, A.R.A.; Meijer, E.W. (2006). Investigation of lipase-catalyzed ring-opening polymerizations of lactones with various ring sizes: kinetic evaluation. Macromolecules, 39(15), 5021-5027. DOI: 10.1021/ma060668j. View Source
